Product packaging for Furo[2,3-c]pyridine-2-carbonitrile(Cat. No.:CAS No. 112372-12-0)

Furo[2,3-c]pyridine-2-carbonitrile

Cat. No.: B051131
CAS No.: 112372-12-0
M. Wt: 144.13 g/mol
InChI Key: MFIZNCADACKZAC-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-2-carbonitrile (CAS 112372-12-0) is a specialized heterocyclic building block belonging to a novel class of furopyridine compounds identified as human Toll-like Receptor 8 (TLR8) agonists. This chemotype demonstrates a distinct structure-activity relationship (SAR), with variations at the C2 position significantly influencing its biological activity . Research indicates that these compounds activate TLR8-dependent NF-κB signaling without inducing proinflammatory cytokines—a unique profile that highlights its potential as a candidate for vaccine adjuvant development . This complete lack of proinflammatory cytokine induction, coupled with strong adjuvantic activity observed in immunization studies, renders this furo[2,3-c]pyridine scaffold an attractive chemotype expected to be devoid of local or systemic reactogenicity . As such, it provides a valuable tool for researchers exploring innate immunity, TLR8 signaling pathways, and the development of novel synthetic vaccine constructs. The compound is characterized by the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O B051131 Furo[2,3-c]pyridine-2-carbonitrile CAS No. 112372-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIZNCADACKZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549934
Record name Furo[2,3-c]pyridine-2-carbonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-12-0
Record name Furo[2,3-c]pyridine-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 2,3 C Pyridine 2 Carbonitrile and Analogs

Strategies for Fused Ring System Construction

The assembly of the furo[2,3-c]pyridine (B168854) core can be approached from two main retrosynthetic disconnections: annulation of a furan (B31954) ring onto a pyridine (B92270) or, conversely, formation of a pyridine ring fused to a furan.

Formation of the Furan Ring onto a Pre-formed Pyridine Core

A prevalent strategy for the synthesis of furo[2,3-c]pyridines involves the construction of the furan ring onto a functionalized pyridine precursor. This typically involves an intramolecular cyclization of a pyridine derivative bearing a suitable side chain at the 3-position. For instance, a common approach starts with a 4-substituted pyridine that can be manipulated to introduce a cyanomethyl or related group, which then undergoes cyclization to form the fused furan ring.

Construction of the Pyridine Ring onto a Pre-formed Furan Core

Alternatively, the pyridine ring can be constructed onto a pre-formed furan ring. This approach often starts with a 2-aminofuran derivative, which can then be subjected to reactions that build the pyridine ring. For example, condensation reactions of 2-aminofuran-3-carbonitriles with appropriate dicarbonyl compounds or their equivalents can lead to the formation of the fused pyridine ring, yielding the furo[2,3-c]pyridine system.

Established Synthetic Routes to Furo[2,3-c]pyridine Frameworks

Several established synthetic methodologies have been successfully employed to construct the furo[2,3-c]pyridine skeleton, including multicomponent reactions and various cyclization reactions.

Multi-component Reaction Approaches for Furo[2,3-c]pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like furo[2,3-c]pyridines in a single step from simple starting materials.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that typically yields imidazo-fused heterocycles from the condensation of an amidine, an aldehyde, and an isocyanide. consensus.appmdpi.comekb.eg However, under certain conditions, this reaction can lead to the formation of the furo[2,3-c]pyridine skeleton as an "unusual" product. consensus.app This variation provides a direct entry to the furo[2,3-c]pyridine core, which can be further functionalized.

Cyclization Reactions in Furo[2,3-c]pyridine-2-carbonitrile Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of this compound. A key method involves the Thorpe-Ziegler cyclization of dinitriles, which is conceptually related to the Dieckmann condensation, to form a cyclic ketone that can be a precursor to the furan ring. consensus.app

A specific and effective route to cyano-substituted furopyridines involves the Reissert-Henze reaction. consensus.app This method allows for the cyanation of furopyridine N-oxides. For example, furo[2,3-c]pyridine N-oxide can be treated with reagents like benzoyl chloride and trimethylsilyl (B98337) cyanide to yield 7-cyanofuro[2,3-c]pyridine. consensus.app While this exemplifies cyanation on the pyridine ring, similar principles can be applied to introduce the cyano group at the 2-position of the furan ring, starting from appropriately substituted precursors.

Another notable cyclization strategy involves the reaction of 4-chloro-3-pyridineacetonitrile derivatives. The chloro and cyano functionalities provide the necessary handles for an intramolecular cyclization to form the fused furan ring, directly installing the nitrile group at the 2-position.

Starting Material Reagents and Conditions Product Yield (%) Reference
Furo[2,3-c]pyridine N-oxideBenzoyl chloride, Trimethylsilyl cyanide, Dichloromethane7-Cyanofuro[2,3-c]pyridineModerate to Excellent consensus.app
2,5-Dichloronicotinic acid1. EtOH, H2SO4; 2. Ethyl 2-hydroxyacetate, NaH, THFEthyl 5-chloro-furo[2,3-b]pyridine-2-carboxylate95 (step 1), 88 (step 2) nih.gov
3-FurancarbaldehydeMethyl azidoacetate, NaOMe; then Toluene, heatMethyl 6H-furo[2,3-b]pyrrole-5-carboxylate- mdpi.com

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a versatile method for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction, typically employing a palladium catalyst and a copper(I) co-catalyst, can be followed by a heteroannulation step to construct the furan ring of the furo[2,3-c]pyridine system. wikipedia.orgorganic-chemistry.org This tandem approach provides a powerful route to functionalized furopyridines. nih.gov The reaction is tolerant of a wide range of functional groups and can be carried out under mild conditions. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the undesired homocoupling of alkynes. wikipedia.org

A general and efficient catalytic approach to the synthesis of the related furo[2,3-c]pyridazine ring system utilizes a tandem Sonogashira coupling-cycloisomerization starting from a 2-bromo-3-aminopyridizinone skeleton. nih.gov This highlights the potential of this strategy for accessing various furopyridine analogs.

Coupling PartnersCatalyst SystemKey TransformationProductReference
Terminal alkyne, Aryl/Vinyl halidePalladium catalyst, Copper(I) co-catalystC-C bond formationArylalkyne/Conjugated enyne wikipedia.orglibretexts.org
2-Bromo-3-aminopyridizinone, Terminal alkyneTransition metal catalystTandem Sonogashira coupling-cycloisomerizationFuro[2,3-c]pyridazine nih.gov

Nucleophilic Aromatic Substitution Followed by Subsequent Ring Closure

Nucleophilic aromatic substitution (SNAr) on a pyridine ring, followed by ring closure, is a well-established strategy for the synthesis of furo[2,3-b]pyridines and can be conceptually applied to the [2,3-c] isomers. nih.gov In this approach, a nucleophile attacks an electron-deficient pyridine ring, leading to the displacement of a leaving group. masterorganicchemistry.com The attack typically occurs at the 2- and 4-positions of the pyridine ring, as the negative charge in the resulting intermediate can be stabilized by delocalization onto the nitrogen atom. stackexchange.comvaia.com

For the synthesis of furo[2,3-b]pyridines, an SNAr reaction on a 2-halopyridine with a suitable nucleophile, followed by intramolecular cyclization, has been successfully employed. nih.gov This strategy allows for the construction of the furan ring onto the preformed pyridine nucleus. The development of mild reaction conditions for SNAr on 2-fluoroheteroarenes has expanded the scope and functional group tolerance of this method. nih.gov

Synthesis via Pyridine N-Oxides and Subsequent Transformations

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines. semanticscholar.org The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. scripps.eduwikipedia.org

A common strategy involves the reaction of a pyridine N-oxide with an activating agent, such as benzoyl chloride, followed by the addition of a nucleophile like potassium cyanide (Reissert-Henze reaction). This can lead to the introduction of a cyano group at the 2-position. For instance, 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide reacts with benzoyl chloride and potassium cyanide to yield 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-1-carbonitrile. researchgate.net Subsequent deoxygenation of the N-oxide can then afford the desired furo[2,3-c]pyridine derivative. semanticscholar.org

Furthermore, the synthesis of substituted pyridines from pyridine N-oxides has been achieved through various transition metal-catalyzed reactions, including alkenylation, arylation, amination, and cyanation. semanticscholar.org

Starting MaterialReagentsKey TransformationProductReference
Pyridine N-oxideBenzoyl chloride, KCNReissert-Henze reaction2-Cyanopyridine (B140075) derivative researchgate.net
Pyridine N-oxideVarious nucleophiles/reagentsNucleophilic substitution, deoxygenationSubstituted pyridines semanticscholar.orgarkat-usa.org
Reissert-Henze Reaction for Direct Cyanation at Specific Positions

The Reissert-Henze reaction is a well-established method for the cyanation of pyridine derivatives. wikipedia.orgcapes.gov.br This reaction typically involves the treatment of a pyridine N-oxide with an acyl halide, such as benzoyl chloride, and a cyanide source, like potassium cyanide, to introduce a cyano group at a specific position on the pyridine ring. wikipedia.orgresearchgate.net

In the context of furo[2,3-c]pyridine systems, the Reissert-Henze reaction has been applied to introduce a carbonitrile group. For instance, the reaction of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide with benzoyl chloride and potassium cyanide yields the corresponding 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-1-carbonitrile. researchgate.net This demonstrates the utility of the Reissert-Henze reaction for the direct cyanation of the pyridine moiety within the fused furo-pyridine scaffold.

A related approach involves the cyanation of 3-substituted pyridine 1-oxides using trimethylsilanecarbonitrile and dimethylcarbamoyl chloride. clockss.org This method has been shown to be highly regioselective, yielding 2-pyridinecarbonitriles in high yields for a variety of substituents at the 3-position. clockss.org The reaction conditions and resulting product distribution for the cyanation of various 3-substituted pyridine 1-oxides are detailed in the table below.

Table 1: Cyanation of 3-Substituted Pyridine 1-Oxides

Substituent (X) Product(s) Yield (%)
-CH₃ 3-Methyl-2-pyridinecarbonitrile >90
-OCH₃ 3-Methoxy-2-pyridinecarbonitrile >90
-OH 3-Hydroxy-2-pyridinecarbonitrile >90
-Cl 3-Chloro-2-pyridinecarbonitrile >90
-CN 3-Cyano-2-pyridinecarbonitrile and 5-Cyano-2-pyridinecarbonitrile Approx. 1:1 ratio
-COOCH₃ 3-Carbomethoxy-2-pyridinecarbonitrile and 5-Carbomethoxy-2-pyridinecarbonitrile Approx. 1:1 ratio

Data sourced from a study on the regioselective cyanation of 3-substituted pyridine 1-oxides. clockss.org

Transition-Metal-Free Synthetic Approaches

Recent advancements in organic synthesis have emphasized the development of transition-metal-free reactions to construct complex heterocyclic systems, offering advantages such as reduced cost and toxicity. For the synthesis of furo[2,3-c]pyridine analogs, several metal-free strategies have been reported.

One notable approach is the intramolecular cyclization of C3-substituted pyridine N-oxides, which provides access to the furo[2,3-b]pyridine (B1315467) scaffold. researchgate.net While not directly yielding this compound, this methodology highlights the potential of metal-free cyclization strategies for constructing the core furopyridine ring system. researchgate.net

Another transition-metal-free method involves the reaction of substituted salicylaldehydes with chloroacetonitrile (B46850) in the presence of sodium carbonate and sodium iodide, followed by reaction with anilines. nih.gov This catalyst-free approach has been shown to produce benzofuran (B130515) derivatives in high yields. nih.gov While focused on benzofurans, the underlying principles could potentially be adapted for the synthesis of furopyridine systems.

Furthermore, base-induced reactions and photocatalytic methods represent emerging areas in transition-metal-free synthesis. nih.govfrontiersin.org For example, the synthesis of dihydrobenzofuran derivatives has been achieved through base-induced epoxide ring-opening reactions and visible-light-mediated photocatalysis. nih.govfrontiersin.org These innovative strategies offer potential avenues for the future development of environmentally benign syntheses of this compound and its analogs.

Starting Materials and Readily Available Precursors for this compound Synthesis

The synthesis of this compound and related structures relies on the availability of suitable starting materials. Substituted pyridines are common precursors for the construction of the furopyridine core. nih.govresearchgate.net For instance, a concise, multi-gram scale synthesis of furo[2,3-b]pyridines utilizes a trisubstituted pyridine as a key starting material. nih.gov

The synthesis of related furo[2,3-d]pyrimidine-based chalcones begins with the reaction of active acetyl acetone (B3395972) with sulfuryl chloride to produce α-chloro acetylacetone, which is then reacted with malononitrile (B47326) to form a furan derivative. nih.gov This highlights how readily available, simple molecules can be used to build up the heterocyclic core.

For the direct introduction of the carbonitrile group, precursors such as pyridine N-oxides are essential for the Reissert-Henze reaction. researchgate.netclockss.org The availability and substitution pattern of these N-oxides will dictate the final structure of the cyanated furopyridine.

Table 2: Examples of Starting Materials and their Synthetic Utility

Starting Material Synthetic Transformation Target Scaffold
3-Substituted Pyridine 1-Oxides Reissert-Henze Reaction Cyanated Pyridines
Trisubstituted Pyridine Multi-step synthesis Furo[2,3-b]pyridines
Active Acetyl Acetone Reaction with sulfuryl chloride and malononitrile Furan derivatives for Furo[2,3-d]pyrimidines
2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide Reissert-Henze Reaction Cyanated Furo[3,2-c]pyridines

Optimization and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful optimization of reaction conditions and process parameters. A key goal in scale-up is to develop a concise and efficient synthetic route that minimizes the need for purification steps like column chromatography. nih.gov

A successful multi-gram scale synthesis of a furo[2,3-b]pyridine core was achieved through a four-step sequence where only the final step required chromatographic purification. nih.gov This was accomplished by optimizing the reaction conditions, such as the choice of base and solvent, to improve yields and simplify the workup procedure. nih.gov For example, in the hydrolysis and decarboxylation step of a particular intermediate, switching from potassium hydroxide (B78521) in ethanol (B145695) to different bases and solvents, along with adjusting reaction times, significantly improved the yield. nih.gov

Statistical experimental designs, such as Plackett-Burman and Box-Behnken designs, are powerful tools for optimizing production processes. nih.gov These methods allow for the systematic evaluation of multiple parameters (e.g., temperature, pH, reactant concentrations) to identify the optimal conditions for maximizing product yield. While a specific application to this compound production is not detailed in the provided context, these general principles of process optimization are highly relevant.

The ability to perform reactions at a larger scale, such as in a stirred tank reactor, is a critical aspect of production. nih.gov Transferring an optimized process from a flask to a reactor scale can lead to significantly higher product concentrations. nih.gov The successful scale-up relies on understanding and controlling key bioprocess parameters, including specific growth rates and volumetric and specific production rates. nih.gov

Chemical Reactivity and Derivatization Strategies of Furo 2,3 C Pyridine 2 Carbonitrile

Transformations Involving the Nitrile Group (–CN)

The nitrile group at the C-2 position is a valuable synthetic handle, allowing for its conversion into several other important functional groups, thereby expanding the molecular diversity accessible from this starting material.

Hydrolysis to Carboxylic Acids and Amides

The cyano group of Furo[2,3-c]pyridine-2-carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. This transformation is a fundamental step in the synthesis of many biologically active compounds.

Research on related furopyridine systems has demonstrated the conversion of a cyano group into a carboxamide, which can be further hydrolyzed to a carboxylic acid or its ester. For instance, the cyano groups on various isomeric furopyridine N-oxides have been successfully converted into their respective carboxamides. rsc.org Subsequently, these amides can be transformed into esters, such as ethyl carboxylates, which serve as direct precursors to the carboxylic acid via saponification. rsc.org

The hydrolysis can be performed in a one-pot procedure or as a stepwise process. The direct conversion to the carboxylic acid typically requires harsh conditions, such as strong acid or base with heating, while the formation of the amide can often be achieved under milder conditions. The resulting Furo[2,3-c]pyridine-2-carboxylic acid researchgate.netclockss.org and Furo[2,3-c]pyridine-2-carboxamide are key intermediates for further derivatization, for example, through peptide coupling reactions.

Table 1: Representative Hydrolysis Reactions of the Nitrile Group

Product Reagents and Conditions Reference
Furo[2,3-c]pyridine-2-carboxamide H₂O₂, base or H₂SO₄ (conc.) rsc.org
Furo[2,3-c]pyridine-2-carboxylic acid Strong acid (e.g., HCl) or base (e.g., NaOH), heat researchgate.netclockss.org

Conversion to Tetrazoles

The nitrile functionality is an excellent precursor for the synthesis of a 5-substituted 1H-tetrazole ring, a well-known bioisostere for the carboxylic acid group in medicinal chemistry. nih.govresearchgate.net This transformation is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide (NaN₃). researchgate.net

The reaction is often catalyzed by a Lewis acid or a proton source to activate the nitrile group towards nucleophilic attack by the azide ion. Common catalysts include zinc salts (e.g., ZnCl₂), copper salts, or ammonium (B1175870) chloride. acs.orgnih.govcapes.gov.br The reaction mechanism is believed to involve the coordination of the metal catalyst to the nitrogen of the nitrile, which enhances its electrophilicity and facilitates the cycloaddition with the azide ion to form the tetrazole ring. capes.gov.br Solvents like dimethylformamide (DMF) are frequently used, and the reaction may be accelerated by microwave irradiation. nih.gov This method provides a high-yielding and reliable route to 2-(1H-tetrazol-5-yl)furo[2,3-c]pyridine, a compound with potential applications in drug discovery due to the favorable physicochemical properties of the tetrazole moiety.

Table 2: Conditions for Tetrazole Formation from Nitriles

Reagent/Catalyst Solvent Conditions Reference
NaN₃, NH₄Cl DMF Heat acs.org
NaN₃, Zn(II) salts Water Mild conditions nih.gov
NaN₃, CuSO₄·5H₂O DMSO Mild conditions capes.gov.br

Reactivity of the Furan (B31954) Ring Moiety within the Furo[2,3-c]pyridine (B168854) System

The fused furo[2,3-c]pyridine core possesses a dual nature; the furan ring is electron-rich and susceptible to electrophilic attack and metalation, while the pyridine (B92270) ring is electron-deficient. This dichotomy governs the regioselectivity of various reactions.

Electrophilic Aromatic Substitution Reactions

In the furo[2,3-c]pyridine system, the furan and pyridine rings exhibit contrasting reactivities towards electrophiles. The furan ring is an electron-rich π-excessive system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comuomustansiriyah.edu.iq Conversely, the pyridine ring is a π-deficient system due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.orgquora.com When such reactions are forced on pyridine under harsh conditions, substitution occurs primarily at the C-3 position. libretexts.org

Given this reactivity difference, electrophilic attack on this compound is expected to occur preferentially on the activated furan ring rather than the deactivated pyridine ring. In furan itself, EAS occurs with high regioselectivity at the C-2 (α) position. pearson.comacs.org Since the C-2 position in the target molecule is already substituted with a nitrile group, electrophilic substitution is directed to the only other available position on the furan ring, C-3. Therefore, reactions such as bromination, nitration, or Friedel-Crafts acylation would yield the corresponding 3-substituted-furo[2,3-c]pyridine-2-carbonitrile derivatives.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Position of Substitution Rationale
Bromination Br₂ C-3 Highly activated furan ring directs substitution to the available α-position.
Nitration HNO₃/H₂SO₄ C-3 Furan ring is much more susceptible to nitration than the deactivated pyridine ring.

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The furan moiety of the furo[2,3-c]pyridine system is particularly susceptible to deprotonation. Studies on the unsubstituted Furo[2,3-c]pyridine have shown that lithiation can be precisely controlled. acs.orgrsc.org

Treatment of furo[2,3-c]pyridine with n-butyllithium (n-BuLi) in THF at low temperatures results in regioselective deprotonation at the C-2 position of the furan ring. acs.org For the title compound, this compound, the C-2 position is blocked. The inherent acidity of the C-3 proton on the furan ring, alpha to the furan oxygen, makes it the next most likely site for deprotonation. The resulting 3-lithio intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce a wide range of substituents at the C-3 position.

Interestingly, the use of a "superbase" like [n-BuLi/LiDMAE] has been shown to deprotonate the parent furo[2,3-c]pyridine at the C-7 position on the pyridine ring, demonstrating that metalation can also be directed to the otherwise unreactive pyridine part of the scaffold. acs.org This provides an alternative route to functionalized derivatives.

Table 4: Regioselective Lithiation of the Furo[2,3-c]pyridine Core

Base Position of Lithiation Subsequent Reaction Reference
n-BuLi C-2 (on parent) / C-3 (on 2-CN) Quenching with electrophiles (E⁺) acs.org

Ring-Opening Reactions (e.g., with Hydrazine)

The furan ring, particularly when part of a fused system or activated by substituents, can undergo ring-opening reactions under certain conditions, typically acid-catalyzed. nih.gov This reactivity provides a pathway to more complex or rearranged heterocyclic structures. The process often involves the protonation of the furan oxygen, followed by nucleophilic attack, leading to cleavage of the furan ring to form a 1,4-dicarbonyl intermediate. nih.gov

While a specific example of the this compound ring opening with hydrazine (B178648) has not been detailed, the general mechanism of furan ring-opening suggests this possibility. Treatment with a nucleophile like hydrazine, especially under acidic conditions, could potentially lead to the opening of the furan ring. The resulting dicarbonyl intermediate could then undergo intramolecular condensation with the hydrazine moiety to form a new heterocyclic ring, such as a pyridazine, fused to the original pyridine ring. For instance, reactions of N-(furfuryl) amides in acid lead to furan ring opening followed by recyclization to form new fused diazepine (B8756704) and pyrrole (B145914) rings. nih.gov This strategy highlights a potential, albeit less common, derivatization pathway for the furo[2,3-c]pyridine scaffold.

Reactivity of the Pyridine Ring Moiety within the Furo[2,3-c]pyridine System

The fused furan ring's electron-rich nature influences the chemical behavior of the pyridine moiety in the furo[2,3-c]pyridine system. This interaction modulates the reactivity of the pyridine ring towards various synthetic transformations, including C-H functionalization and reactions proceeding via an N-oxide intermediate.

C-H Functionalization (e.g., Amination, Borylation)

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. rsc.org For the pyridine ring, this approach is challenging due to its electron-deficient character, which typically necessitates harsh reaction conditions or the use of transition-metal catalysts to activate the C-H bonds. rsc.orgbeilstein-journals.org

Amination: The introduction of amino groups can be achieved through various methods. Reductive amination serves as a viable strategy to forge pyridine-furan linkages, where a carbonyl group on the scaffold is reacted with an amine in the presence of a reducing agent. This method can be applied to furo[2,3-c]pyridine derivatives bearing a carbonyl substituent on the pyridine ring.

Borylation: Iridium-catalyzed C–H borylation has emerged as a valuable method for preparing heteroaryl boronates, which are versatile intermediates for cross-coupling reactions. rsc.org The regioselectivity of this reaction on pyridine rings can be controlled by the substitution pattern. For instance, substituents at the C-2 position can direct borylation to the C-6 position. rsc.org While direct borylation of the unsubstituted furo[2,3-c]pyridine system is a subject of ongoing investigation, these established principles suggest that directed C-H borylation could be a feasible strategy for its functionalization. The resulting boronate esters are valuable precursors for Suzuki-Miyaura coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents.

Reaction TypeMethodReagentsPositionRef.
AlkylationRare-earth catalysis(C₅Me₅)Ln(CH₂C₆H₄NMe₂-o)₂ / B(C₆F₅)₃, Olefinsortho- beilstein-journals.org
ArylationPalladium-catalysisAryl halides, Ligands (e.g., phosphines)C-3 beilstein-journals.org
BorylationIridium-catalysisB₂pin₂, Ligands (e.g., dtbpy)C-3 or C-6 beilstein-journals.orgrsc.org
AminationReductive AminationAmine, Reducing AgentCarbonyl position

Reactions of Furo[2,3-c]pyridine N-Oxides (e.g., Halogenation, Acetoxylation, Cyanation)

The formation of a pyridine N-oxide by treating the parent heterocycle with an oxidizing agent, such as peracetic acid or hydrogen peroxide, significantly alters the reactivity of the pyridine ring. arkat-usa.orgorgsyn.orgscripps.edu The N-oxide group increases the electron density at the C2 and C4 positions, making them susceptible to attack by electrophiles, and subsequently facilitates nucleophilic substitution. scripps.edu This activation strategy is pivotal for introducing a variety of functional groups onto the pyridine core.

Halogenation: Pyridine N-oxides can be readily halogenated, most commonly chlorinated, at the 2-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). scripps.eduresearchgate.net This deoxygenative halogenation provides a practical route to 2-halopyridine derivatives, which are important intermediates in medicinal chemistry. nih.gov Research has led to the development of highly regioselective methods for halogenating unsymmetrical pyridine N-oxides under mild conditions. nih.gov

Acetoxylation: The reaction of pyridine N-oxides with acetic anhydride, a classic transformation known as the Boekelheide rearrangement, typically yields 2-acetoxypyridines. This reaction proceeds through an initial acylation of the N-oxide oxygen, followed by rearrangement and nucleophilic attack by the acetate (B1210297) ion. This provides a pathway to 2-hydroxypyridine (B17775) derivatives upon hydrolysis of the acetate ester.

Cyanation: The introduction of a cyano group at the C2 position of the pyridine ring can be efficiently achieved via the N-oxide. A well-established method involves reacting the pyridine N-oxide with an acylating agent, such as dimethylcarbamoyl chloride, in the presence of a cyanide source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). koreascience.krchem-soc.si This reaction has been successfully applied to 4-amidopyridine N-oxide, affording the corresponding 2-cyano derivative in good yield. chem-soc.si Notably, the reaction of furo[3,2-c]pyridine (B1313802) N-oxides with TMSCN has been reported, underscoring the applicability of this method to the broader class of furopyridine scaffolds. koreascience.kr

ReactionReagent(s)Typical ProductRef.
N-Oxide FormationH₂O₂, Acetic AcidFuro[2,3-c]pyridine N-oxide arkat-usa.orgorgsyn.org
HalogenationPOCl₃ or SO₂Cl₂2-Halo-furo[2,3-c]pyridine researchgate.netnih.gov
AcetoxylationAcetic Anhydride (Ac₂O)2-Acetoxy-furo[2,3-c]pyridine scripps.edu
Cyanation(CH₃)₂NCOCl, KCN or TMSCN2-Cyano-furo[2,3-c]pyridine koreascience.krchem-soc.si

Wittig-Horner Reactions

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonate-stabilized carbanion with an aldehyde or a ketone. organic-chemistry.orgyoutube.com This reaction is highly valued for its stereoselectivity, typically favoring the formation of the (E)-alkene, and the ease of separation of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org

In the context of the furo[2,3-c]pyridine system, the Wittig-Horner reaction serves as a powerful tool for derivatization, provided a carbonyl group is present on the pyridine ring. For instance, a formyl-furo[2,3-c]pyridine, synthesized through methods like the Vilsmeier-Haack reaction, can be converted into a variety of vinyl-substituted derivatives. The reaction proceeds by deprotonating a phosphonate (B1237965) ester with a suitable base (e.g., NaH, BuLi) to generate the nucleophilic phosphonate carbanion, which then attacks the aldehyde. The resulting intermediate collapses to form the alkene and a phosphate salt. organic-chemistry.org This strategy allows for the extension of side chains and the introduction of conjugated systems, significantly expanding the chemical space accessible from aldehyde-functionalized furo[2,3-c]pyridines.

Introduction and Modification of Substituents on the Furo[2,3-c]pyridine Skeleton

Strategic Functionalization for Chemical Diversity

Achieving chemical diversity from a core scaffold is a central goal in medicinal chemistry and materials science. For the furo[2,3-c]pyridine skeleton, diversity-oriented synthesis relies on the strategic installation of versatile functional groups, often referred to as "chemical handles," that can be elaborated through a range of robust chemical transformations. nih.govresearchgate.net

A common and effective strategy involves the synthesis of a halogenated furo[2,3-c]pyridine core. Halogen atoms, particularly chlorine, bromine, and iodine, serve as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. This approach allows for the modular and predictable construction of a library of analogues. researchgate.net Key reactions in this context include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Coupling: Reaction with alkenes to form vinylated products.

By synthesizing a furo[2,3-c]pyridine core with multiple, differentially reactive halogen or triflate handles, chemists can perform selective, stepwise functionalizations to build molecular complexity and generate a diverse library of compounds for structure-activity relationship (SAR) studies. nih.gov

Derivatization from Aldehyde Precursors

An aldehyde group installed on the furo[2,3-c]pyridine skeleton is a highly versatile functional handle for diversification. Formylation of the core can be achieved through established methods, and the resulting aldehyde serves as a precursor for a multitude of chemical transformations. mdpi.com

Key derivatization pathways from an aldehyde include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). The resulting acid can be converted to esters, amides, or other acid derivatives.

Reduction: Reduction of the aldehyde with agents like sodium borohydride (B1222165) (NaBH₄) yields a primary alcohol. This alcohol can be further functionalized, for example, through etherification or conversion to a leaving group for nucleophilic substitution.

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new secondary or tertiary amines, respectively.

Conversion to Nitrile: The aldehyde can be converted directly to a nitrile group. A common method involves the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration. mdpi.com

Olefinations: As discussed previously, the aldehyde is a key substrate for Wittig and Wittig-Horner reactions, allowing for the formation of various alkene-containing derivatives. organic-chemistry.org

This array of possible transformations highlights the strategic importance of aldehyde precursors in generating a wide range of structurally diverse furo[2,3-c]pyridine derivatives.

Aldehyde DerivatizationReagent(s)Product Functional GroupRef.
OxidationKMnO₄, CrO₃Carboxylic Acid-
ReductionNaBH₄Primary Alcohol-
Reductive AminationR₂NH, NaBH(OAc)₃Amine
Nitrile FormationNH₂OH·HCl, Ac₂ONitrile mdpi.com
Wittig-Horner Olefination(EtO)₂P(O)CH₂CO₂Et, Baseα,β-Unsaturated Ester organic-chemistry.org
Hydrazone FormationN,N-dimethylhydrazineHydrazone mdpi.com

Chemo- and Regioselective Transformations of this compound

The chemical behavior of this compound is characterized by the interplay between the fused heterocyclic core and the appended nitrile functionality. This allows for a variety of chemo- and regioselective transformations, which are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Regioselective Lithiation and Electrophilic Quenching

A key strategy for the functionalization of the furo[2,3-c]pyridine core involves regioselective lithiation. Research has demonstrated that the parent furo[2,3-c]pyridine can be selectively deprotonated at the C2 and C7 positions using different lithium bases, followed by quenching with various electrophiles. nih.govresearchgate.netnih.gov This methodology provides a powerful tool for introducing a wide range of substituents onto the heterocyclic framework.

While studies have not explicitly detailed the lithiation of this compound itself, the established reactivity of the parent compound provides valuable insights. The deprotonation of the unsubstituted furo[2,3-c]pyridine with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at -78 °C occurs selectively at the C2 position. nih.gov Subsequent treatment with an electrophile allows for the introduction of various functional groups at this position.

Furthermore, the use of a "superbase," such as the combination of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE), enables regioselective lithiation at the C7 position. nih.gov This selective deprotonation at a different site highlights the tunability of the reactivity based on the choice of the lithiating agent.

The following table summarizes the regioselective lithiation of the parent furo[2,3-c]pyridine and subsequent reactions with various electrophiles, which serves as a model for the potential transformations of the this compound core.

Position of LithiationBaseElectrophileProductYield (%)Reference
C2n-BuLiI22-Iodofuro[2,3-c]pyridine85 nih.gov
C2n-BuLiMe3SiCl2-(Trimethylsilyl)furo[2,3-c]pyridine80 nih.gov
C2n-BuLiDMFFuro[2,3-c]pyridine-2-carbaldehyde75 nih.gov
C7n-BuLi/LiDMAEI27-Iodofuro[2,3-c]pyridine78 nih.gov
C7n-BuLi/LiDMAEMe3SiCl7-(Trimethylsilyl)furo[2,3-c]pyridine72 nih.gov

Transformations of the 2-Carbonitrile Group

The 2-carbonitrile group in this compound is a versatile functional group that can undergo a variety of transformations to yield other important functionalities. While specific literature on the reactions of the nitrile group in this exact molecule is limited, the reactivity of 2-cyanopyridines and other electron-deficient heterocyclic nitriles can be used to predict its chemical behavior.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid or amide. For instance, hydrolysis of 2-cyanopyridine (B140075) derivatives can lead to the formation of picolinic acids. nih.gov It is anticipated that this compound would undergo a similar transformation to yield furo[2,3-c]pyridine-2-carboxylic acid or furo[2,3-c]pyridine-2-carboxamide.

Reduction: The reduction of the nitrile group provides a direct route to the corresponding primary amine, 2-(aminomethyl)furo[2,3-c]pyridine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting amine can serve as a key intermediate for further derivatization.

The following table illustrates potential transformations of the 2-carbonitrile group based on known reactions of related compounds.

Reaction TypeReagents and ConditionsProductNote
Hydrolysis to Carboxylic AcidH3O+, heat or OH-, heatFuro[2,3-c]pyridine-2-carboxylic acidReaction conditions would require optimization to avoid potential decomposition of the furo[2,3-c]pyridine core.
Hydrolysis to AmideControlled acid or base hydrolysisFuro[2,3-c]pyridine-2-carboxamidePartial hydrolysis can often be achieved under milder conditions than full hydrolysis to the carboxylic acid.
Reduction to Amine1. LiAlH4, THF; 2. H2O2-(Aminomethyl)furo[2,3-c]pyridineA powerful reducing agent suitable for this transformation.
Reduction to AmineH2, Pd/C or Raney Ni2-(Aminomethyl)furo[2,3-c]pyridineCatalytic hydrogenation offers a milder alternative to metal hydrides.

Spectroscopic and Structural Characterization Methods in Furo 2,3 C Pyridine 2 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like furo[2,3-c]pyridine-2-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial but crucial structural data.

In ¹H NMR, the chemical shifts of the protons in this compound are influenced by their local electronic environment. Protons attached to the aromatic pyridine (B92270) and furan (B31954) rings will resonate at different frequencies, and the splitting of these signals (spin-spin coupling) reveals which protons are adjacent to one another.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org The chemical shifts of the carbon atoms are sensitive to their hybridization state (sp², sp³) and the electronegativity of neighboring atoms. libretexts.org For instance, the carbon atom of the nitrile group (-C≡N) will have a characteristic chemical shift, as will the carbons within the heterocyclic rings. libretexts.org The carbon atoms in the pyridine ring are designated C2, C3, and C4, and their chemical shifts are influenced by the electronegative nitrogen atom and the π-electron system of the aromatic ring. testbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Furo[2,3-c]pyridine (B168854) Derivatives

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-3 8.20-8.40 (s) -
H-4 7.80-8.00 (d) -
H-5 7.40-7.60 (d) -
H-7 9.00-9.20 (s) -
C-2 - 115-120
C-3 - 145-150
C-3a - 120-125
C-4 - 130-135
C-5 - 110-115
C-7 - 150-155
C-7a - 155-160
CN - 110-115

Note: This table presents typical chemical shift ranges for the furo[2,3-c]pyridine core and may vary slightly based on substitution.

2D-NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing unambiguous structural assignments. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. github.ioemerypharma.com By showing which proton signals are correlated, COSY helps to piece together the fragments of the molecule. github.ioemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comcolumbia.edu This is invaluable for assigning carbon resonances based on the already-assigned proton spectrum. emerypharma.comcolumbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. nih.govsemanticscholar.org As the solvent evaporates, the analyte molecules become charged ions, which can then be analyzed by the mass spectrometer. This technique typically produces a protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. researchgate.net HR-ESI-MS is particularly useful for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. researchgate.net The fragmentation patterns observed in the MS/MS spectra can provide further structural information. nih.govsemanticscholar.orgresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oregonstate.edulibretexts.org Different types of chemical bonds vibrate at specific frequencies, and these vibrations correspond to characteristic absorption bands in the IR spectrum. vscht.cz

For this compound, key functional group absorptions would include:

C≡N stretch: A sharp, medium-intensity band in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group. copbela.org

C=C and C=N stretching: Aromatic and heteroaromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. copbela.org

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. vscht.czcopbela.org

C-O stretching: The C-O-C stretching of the furan ring will produce a strong band in the fingerprint region, typically around 1000-1300 cm⁻¹. oregonstate.edulibretexts.org

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for identification by comparison with a known spectrum. oregonstate.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Nitrile (C≡N) Stretching 2220-2260
Aromatic Ring (C=C, C=N) Stretching 1400-1600
Aromatic C-H Stretching >3000
Furan Ring (C-O-C) Stretching 1000-1300

This table provides general ranges for the indicated functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its unique structural features. A key feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2200-2240 cm⁻¹. The presence of the fused aromatic system, consisting of both a pyridine and a furan ring, would be confirmed by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range. Furthermore, C-H stretching vibrations of the aromatic rings are anticipated above 3000 cm⁻¹, while the C-O-C stretching of the furan ring would likely be observed in the 1250-1050 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)2200 - 2240
C=C, C=N (Aromatic)1600 - 1450
C-H (Aromatic)> 3000
C-O-C (Furan)1250 - 1050

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni.lu This technique would provide unambiguous confirmation of the connectivity of the furo[2,3-c]pyridine ring system and the position of the carbonitrile substituent. The resulting crystal structure would reveal crucial information such as bond lengths, bond angles, and torsional angles, offering insights into the planarity and conformation of the molecule. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as π-π stacking or dipole-dipole interactions, which govern the solid-state properties of the compound. Although specific crystallographic data for this compound is not currently available in published literature, it remains the gold standard for structural verification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its molecular formula. For this compound, with a molecular formula of C₈H₄N₂O, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound (C₈H₄N₂O)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01896.0866.67
HydrogenH1.0144.042.80
NitrogenN14.01228.0219.45
OxygenO16.00116.0011.10
Total 144.14 100.00

Electronic Absorption Spectral Analysis

Electronic absorption spectroscopy, typically conducted using UV-Vis spectrophotometry, provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. nih.govbeilstein-journals.org The conjugated system of the fused furan and pyridine rings, extended by the nitrile group, will give rise to characteristic absorption maxima (λ_max). The position and intensity of these bands are sensitive to the solvent polarity, which can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule. beilstein-journals.org Studies on related furo-pyridine derivatives have shown absorption bands in the UV region, and similar behavior would be anticipated for this compound. crossref.org

Computational Chemistry and Theoretical Investigations of Furo 2,3 C Pyridine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Geometry

The foundation of understanding a molecule's behavior lies in the precise calculation of its electronic structure and geometric parameters. Methodologies such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are instrumental in this endeavor.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netnih.gov For a molecule like Furo[2,3-c]pyridine-2-carbonitrile, a DFT study, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield a detailed picture of its optimized geometry. This would include precise predictions of bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various pyridine (B92270) derivatives to determine their stable conformations and electronic properties. nih.govnih.gov The resulting electronic data, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for predicting the molecule's reactivity and kinetic stability.

Ab Initio Hartree-Fock (HF) Calculations

The Ab Initio Hartree-Fock (HF) method, while often less accurate than modern DFT for certain properties due to its neglect of electron correlation, remains a fundamental theoretical approach. ntnu.nomit.edu An HF calculation for this compound would provide a baseline understanding of its electronic structure. Comparing HF results with those from DFT can offer insights into the importance of electron correlation effects for this specific molecular system. researchgate.net For substituted pyridines, HF calculations have been used to investigate molecular structures and vibrational frequencies. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational models are powerful tools for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra, which correspond to electronic excitations within the molecule. nih.gov By calculating the excitation energies and oscillator strengths, one can anticipate the absorption maxima (λmax). Similarly, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum, aiding in the assignment of experimental vibrational bands to specific molecular motions. arxiv.org Furthermore, Gauge-Independent Atomic Orbital (GIAO) calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a powerful complement to experimental structure elucidation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnist.govresearchgate.net For this compound, an MEP map would highlight regions of negative potential, likely centered around the nitrogen atom of the pyridine ring and the oxygen of the furan (B31954) ring, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites for nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions and potential binding modes with biological targets. Studies on related pyridine-3-carbonitrile (B1148548) derivatives have utilized MEP maps to understand their electronic properties and reactivity. researchgate.net

Studies on Conformational Stability and Potential Energy Surfaces

The planarity and rigidity of the fused furo[2,3-c]pyridine (B168854) ring system suggest a limited number of stable conformers. However, computational studies of the potential energy surface (PES) would be necessary to definitively characterize its conformational landscape. nih.govnih.govchemrxiv.orgrsc.orgdocumentsdelivered.com By systematically varying key dihedral angles and calculating the corresponding energies, a PES can be constructed to identify the global minimum energy conformation and any potential rotational barriers. Such studies are fundamental for understanding the molecule's flexibility and its preferred shape in different environments.

Analysis of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation often exhibit interesting nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. researchgate.netnih.govfrontiersin.org The presence of the electron-donating furan ring fused with the electron-withdrawing pyridine ring, along with the cyano group, suggests that this compound could possess NLO activity.

Computational chemistry provides the tools to predict these properties. By calculating the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ) using methods like DFT, researchers can estimate the NLO response of the molecule. nih.gov These theoretical predictions are instrumental in screening and designing new NLO materials. nih.gov Theoretical studies on other heterocyclic systems have demonstrated the utility of this approach in identifying promising NLO candidates. researchgate.net

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation into the computational chemistry and theoretical aspects of the chemical compound this compound reveals a significant gap in currently available scientific literature. Despite extensive searches for detailed research findings, no specific studies correlating its spectroscopic data with calculated atomic charges could be located.

The exploration for data-rich publications, which would typically include detailed tables of calculated atomic charges (such as Mulliken charges) and their relationship with experimental spectroscopic values like NMR chemical shifts, did not yield any results for this particular heterocyclic compound. While research on isomeric structures like furo[2,3-b]pyridines and other pyridine derivatives exists, and these studies do employ computational methods to analyze electronic structure and spectroscopic properties, the specific data for this compound is not present in the accessed scientific databases.

General principles of computational chemistry indicate that a theoretical investigation of this compound would involve methods like Density Functional Theory (DFT) to calculate its optimized geometry and electronic properties. From these calculations, atomic charges can be derived, providing insights into the electron distribution within the molecule. Such data is crucial for understanding the molecule's reactivity and for interpreting its spectroscopic signatures.

For instance, the calculated atomic charges on the carbon and nitrogen atoms of the furo[2,3-c]pyridine ring system and the cyano group would be expected to correlate with their respective ¹³C and ¹⁵N NMR chemical shifts. A higher positive charge on a carbon atom generally leads to a downfield shift (higher ppm value) in the ¹³C NMR spectrum, as the nucleus is less shielded by electrons. Conversely, a higher electron density (more negative charge) would result in an upfield shift.

Similarly, the electronic environment of the hydrogen atoms, influenced by the charge distribution on the atoms they are bonded to, would be reflected in the ¹H NMR spectrum. However, without a dedicated study on this compound, it is not possible to present a quantitative analysis or data tables illustrating these correlations for this specific molecule.

Structure Activity Relationship Sar Studies and Molecular Design of Furo 2,3 C Pyridine 2 Carbonitrile Derivatives

Rational Design Principles for Modulating Bioactivity

The rational design of bioactive molecules is a cornerstone of modern drug discovery. This process involves the iterative and logical modification of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. For Furo[2,3-c]pyridine-2-carbonitrile derivatives, rational design strategies are centered on understanding and optimizing the interactions between the molecule and its biological target.

Key principles in the rational design of these derivatives include:

Target-Oriented Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) can be employed. This involves using computational tools to dock the this compound scaffold into the target's binding site to predict binding modes and affinities. Modifications can then be designed to improve these interactions.

Ligand-Based Design: In the absence of a known target structure, ligand-based approaches are utilized. This involves analyzing a set of known active and inactive molecules to build a pharmacophore model or develop a quantitative structure-activity relationship (QSAR) model. These models can then guide the design of new, more potent derivatives.

Identification of Key Pharmacophoric Features within the Furo[2,3-c]pyridine (B168854) Scaffold

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the Furo[2,3-c]pyridine scaffold, several key pharmacophoric features can be identified that are crucial for its biological activity.

The core Furo[2,3-c]pyridine structure itself presents a unique combination of an electron-rich furan (B31954) ring fused to an electron-deficient pyridine (B92270) ring. This creates a distinct electronic landscape and a specific spatial arrangement of hydrogen bond acceptors (the pyridine nitrogen and the furan oxygen). The 2-carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, further defining the pharmacophoric profile.

In a study of 2,3-diamino-furo[2,3-c]pyridines as Toll-like receptor 8 (TLR8) activators, a distinct structure-activity relationship was observed with varying substituents at the C2 position, highlighting the importance of this position for bioactivity. acs.org While this study did not specifically investigate a 2-carbonitrile group, it underscores the significance of substitution at this position in modulating biological response.

The general pharmacophoric features of the Furo[2,3-c]pyridine scaffold can be summarized as:

Aromatic/Heteroaromatic Core: The fused ring system provides a rigid scaffold that positions substituents in a defined orientation.

Hydrogen Bond Acceptors: The pyridine nitrogen and the furan oxygen are key interaction points.

Substitutable Positions: The various positions on the pyridine and furan rings offer opportunities for modification to fine-tune activity and selectivity.

Systematic Investigation of Substituent Effects on Biological Activity and Potency

Influence of Halogenation and Trifluoromethylation

Halogen atoms (F, Cl, Br, I) and the trifluoromethyl (CF3) group are commonly used in medicinal chemistry to modulate a compound's properties.

Halogenation: The introduction of halogens can influence a molecule's lipophilicity, electronic character, and metabolic stability. For instance, fluorine substitution can block metabolic oxidation at that position and can also act as a hydrogen bond acceptor. In related pyridine derivatives, halogenation has been shown to affect antiproliferative activity, although in some cases, it can lead to lower activity compared to other substituents.

Trifluoromethylation: The CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can significantly alter the pKa of nearby functional groups and improve metabolic stability and membrane permeability.

Impact of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups can influence the steric and hydrophobic interactions of the molecule with its target.

Alkyl Substituents: Small alkyl groups can fill hydrophobic pockets in a binding site, potentially increasing binding affinity. The size and branching of the alkyl chain can be systematically varied to probe the dimensions of the binding pocket.

Aryl Substituents: The addition of aryl groups can introduce further sites for interaction, such as pi-pi stacking or additional hydrogen bonding opportunities if the aryl ring is substituted. The torsional angle between the aryl substituent and the Furo[2,3-c]pyridine core can also be a critical determinant of activity.

In a study on related 2,3-diamino-furo[2,3-c]pyridines, various substituents at the C2 position were investigated, revealing a clear SAR. acs.org Although not directly comparable to a 2-carbonitrile, this demonstrates the sensitivity of the scaffold's bioactivity to substitution at this position.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edu These models can be used to predict the activity of new compounds and to understand the physicochemical properties that are important for bioactivity.

Correlation of Electronic and Steric Parameters with Bioactivity

A QSAR model for this compound derivatives would seek to correlate various electronic and steric parameters with their observed biological activity.

Electronic Parameters: These descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. Examples include Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents, and molecular orbital energies (e.g., HOMO and LUMO). The electron-withdrawing nature of the 2-carbonitrile group would significantly influence the electronic parameters of the entire scaffold.

Steric Parameters: These descriptors relate to the size and shape of the molecule. Examples include Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume. These parameters are crucial for understanding how a molecule fits into a binding site.

While a specific QSAR study for this compound has not been identified, QSAR studies on other pyridine and fused-pyridine systems have demonstrated the importance of these parameters in predicting biological activity. rsc.orgmdpi.com For instance, in a 2D-QSAR study of pyridine-3-carbonitriles, various descriptors were used to build a statistically significant model for predicting vasorelaxant activity. rsc.org A similar approach could be applied to this compound derivatives to guide the design of more potent and selective compounds.

The following table provides a hypothetical example of data that could be used in a QSAR study of this compound derivatives, illustrating the types of descriptors that would be correlated with biological activity.

CompoundSubstituent (R)Electronic Parameter (e.g., Hammett σ)Steric Parameter (e.g., Molar Refractivity)Biological Activity (e.g., IC50, µM)
1H0.001.0310.5
25-Cl0.236.035.2
35-CH3-0.175.658.1
47-F0.060.927.5
57-OCH3-0.277.8712.3

This table is for illustrative purposes only and does not represent actual experimental data.

3D-QSAR Approaches (CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a vital computational approach in modern drug design, enabling the correlation of the biological activity of compounds with their 3D physicochemical properties. slideshare.net Among the most established 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques are instrumental in guiding the design of novel, potent inhibitors by identifying key structural features that influence bioactivity. nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by also evaluating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netnih.gov The resulting data is analyzed using partial least squares (PLS) to generate models that can predict the activity of new compounds and visually represent favorable and unfavorable regions for substitution through contour maps. nih.gov

While specific 3D-QSAR studies focusing exclusively on this compound are not extensively detailed in the provided literature, the application of these methods to structurally related heterocyclic systems, such as thieno-pyrimidine and 6-aryl-5-cyano-pyrimidine derivatives, demonstrates their predictive power and utility. nih.govnih.gov For instance, a 3D-QSAR study on a series of 6-aryl-5-cyano-pyrimidine inhibitors of Lysine Specific Demethylase 1 (LSD1) yielded statistically significant models. The CoMFA model produced a leave-one-out cross-validated correlation coefficient (q²) of 0.802 and a non-cross-validated coefficient (r²ncv) of 0.979. The CoMSIA model was similarly robust, with a q² of 0.799 and an r²ncv of 0.982, highlighting the importance of electrostatic, hydrophobic, and hydrogen-bond donor fields for inhibitory activity. nih.gov

These examples underscore the potential of CoMFA and CoMSIA to effectively guide the optimization of this compound derivatives by elucidating the precise structural requirements for enhanced biological activity.

Table 1: Representative 3D-QSAR Model Statistics for Pyrimidine Derivatives

Modelq² (Cross-validated)r² (Non-cross-validated)Key Fields Identified
CoMFA 0.8020.979Steric, Electrostatic
CoMSIA 0.7990.982Electrostatic, Hydrophobic, H-Bond Donor
Data derived from a study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors. nih.gov

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the fundamental molecular interactions that drive biological activity. For derivatives of the furopyridine scaffold, molecular docking has been successfully employed to investigate their binding to various therapeutic targets, including protein kinases and hormone receptors. cncb.ac.cnmdpi.com Studies have targeted enzymes such as cyclin-dependent kinase 2 (CDK2), serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), revealing strong binding affinities and suggesting mechanisms of action that involve the disruption of key cellular signaling pathways. cncb.ac.cnnih.gov

Analysis of Binding Modes within Protein Active Sites

Docking studies of furopyridine derivatives reveal detailed insights into their binding modes. For example, in the active site of CDK2, certain furopyridine derivatives have been shown to adopt a binding mode similar to that of the reference inhibitor roscovitine. mdpi.comnih.gov The interactions are characterized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues.

Key interactions for a series of furopyridine derivatives within the CDK2 active site include the formation of hydrogen bonds with the backbone of Leu83. mdpi.com Additional interactions have been observed with other critical residues such as Lys33, Phe82, Ile10, and Lys89, which further stabilize the ligand-protein complex. mdpi.com The analysis of these binding poses provides a structural basis for the observed inhibitory activity and guides the rational design of new analogues with improved affinity and selectivity.

Table 2: Summary of Molecular Docking Interactions for Furopyridine Derivatives

Target ProteinKey Interacting ResiduesType of Interaction
CDK2 Leu83, Lys89, Lys33, Phe82, Ile10Hydrogen Bonding, Hydrophobic Interactions
Data derived from docking studies of furopyridine derivatives as CDK2 inhibitors. mdpi.com

Assessment of Hinge Region Interactions in Kinase Inhibitors

The hinge region of a protein kinase is a flexible segment that connects the N- and C-terminal lobes of the catalytic domain. nih.gov This region is critical for ATP binding, and many Type I and Type II kinase inhibitors are designed to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. nih.gov The furo[2,3-b]pyridine (B1315467) core, an isomer of the title compound's scaffold, is recognized as an excellent "hinge binder". nih.gov It serves as an effective isosteric replacement for other hinge-binding motifs like azaindole. nih.gov

The ability of the furopyridine scaffold to form one to three hydrogen bonds with the kinase hinge is a crucial determinant of its inhibitory potency. nih.govnih.gov These interactions mimic the binding of the adenine (B156593) portion of ATP. Modifying the hydrogen bonding pattern between the inhibitor and the hinge region can significantly improve selectivity across the kinome, thereby reducing potential off-target effects without sacrificing potency. nih.gov Systematic analysis of kinase-ligand complexes shows that hydrogen bonds where the protein acts as a donor or an acceptor are the predominant interactions within the hinge region. nih.gov

Ligand Efficiency and Molecular Properties for Optimization of Bioactivity

In medicinal chemistry, the goal of lead optimization is to maximize the biological activity and improve the drug-like properties of a compound. Ligand efficiency (LE) is a key metric used in this process. It relates the potency of a compound (e.g., measured by IC₅₀ or Kᵢ) to its size, typically the number of heavy (non-hydrogen) atoms. Optimizing for high LE helps ensure that potency is derived from specific, high-quality interactions rather than non-specific effects related to size and lipophilicity.

The development of furo[3,2-c]pyridin-4(5H)-one derivatives as selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins provides an excellent example of property-based optimization. nih.gov In this work, structure-based design led to the discovery of a lead compound, 8l (XY153), with an IC₅₀ value of 0.79 nM against the BRD4 BD2 target and a 354-fold selectivity over the first bromodomain (BD1). nih.gov This compound demonstrated potent antiproliferative activity against the MV4-11 acute myeloid leukemia cell line (IC₅₀ = 0.55 nM) while showing low cytotoxicity against a normal cell line, indicating a favorable safety profile. nih.gov

Furthermore, compound 8l was shown to have good in vitro metabolic stability, another critical molecular property assessed during optimization. nih.gov This successful optimization highlights how careful tuning of molecular properties, guided by structural biology and metrics like ligand efficiency, can transform a fragment or hit into a potent and selective lead candidate suitable for further development.

Biological Activities and Mechanistic Insights of Furo 2,3 C Pyridine 2 Carbonitrile and Its Analogs

Modulation of Enzyme Activity

The furo[2,3-c]pyridine (B168854) scaffold and its isomers have proven to be versatile templates for the development of potent enzyme inhibitors, particularly targeting protein kinases.

Derivatives of the furopyridine core have demonstrated significant inhibitory activity against several key kinases implicated in cancer and other diseases.

B-Raf Inhibition: A series of furo[2,3-c]pyridine-based indanone oximes have been identified as highly potent and selective inhibitors of B-Raf, a serine/threonine-protein kinase that is a critical component of the RAS/MAPK signaling pathway. acs.orgnih.gov The development of these inhibitors originated from virtual and high-throughput screening efforts that initially identified imidazo[1,2-a]pyrazines as B-Raf inhibitors, which were subsequently optimized to the furo[2,3-c]pyridine scaffold. acs.orgnih.gov

CDK2 Inhibition: Analogs such as ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov This particular furopyridine derivative showed potent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.93 µM against the CDK2/cyclin A2 enzyme complex. nih.gov The development of such compounds is part of a broader effort to target CDK2, which is often dysregulated in cancer. nih.govresearchgate.net

EGFR, AKT, and Lck Inhibition: The related furo[2,3-b]pyridine (B1315467) scaffold has been utilized as a hinge-binding template for creating inhibitors of several other important kinases. nih.gov This includes the development of specific inhibitors for Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase AKT, both crucial nodes in cell signaling pathways that promote tumor growth and survival. nih.gov Furthermore, furo[2,3-b]pyridine derivatives have shown inhibitory activity against Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases that plays an essential role in T-cell signaling. nih.gov

TAK1 Inhibition: Researchers have described the discovery and optimization of 7-aminofuro[2,3-c]pyridine derivatives as potent inhibitors of TGF-β-activated kinase 1 (TAK1). nih.gov Through molecular modeling and metabolic studies, compound 13a was identified as a potent and relatively selective TAK1 inhibitor with favorable pharmacokinetic properties in mice. nih.gov This compound demonstrated activity in an in vivo model of ovarian cancer, highlighting the therapeutic potential of this class of inhibitors. nih.gov

Compound ClassTarget KinaseKey FindingsReported Activity (IC₅₀)
Furo[2,3-c]pyridine indanone oximesB-RafIdentified as highly potent and selective inhibitors. acs.orgnih.govData not specified in abstract.
Furo[2,3-b]pyridine derivativeCDK2/cyclin A2Synthesized as part of a series of potent inhibitors. nih.gov0.93 µM
Furo[2,3-b]pyridine-basedEGFRDeveloped as an isosteric replacement for other promiscuous scaffolds. nih.govData not specified in abstract.
Furo[2,3-b]pyridine-basedAKTDeveloped as a hinge-binding template for kinase inhibition. nih.govData not specified in abstract.
Furo[2,3-b]pyridine derivativesLckDemonstrated in vitro activity. nih.govData not specified in abstract.
7-aminofuro[2,3-c]pyridine (cpd 13a)TAK1Potent, selective inhibitor with good pharmacokinetics and in vivo activity. nih.govData not specified in abstract.

While the primary focus has been on kinase inhibition, the furopyridine scaffold has shown activity against other enzyme classes. Notably, a furo[2,3-b]pyridine derivative was identified with activity as an HIV protease inhibitor, indicating the potential for this heterocyclic system to be adapted for targets beyond the kinome. nih.gov

Receptor Agonism and Antagonism

The furo[2,3-c]pyridine core is also a key structural element in molecules designed to interact with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Several potent and selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) have been developed based on a furo[2,3-c]pyridine-5-carboxamide structure. nih.govacs.org These compounds are being investigated for their potential to treat cognitive deficits associated with neurological and psychiatric disorders like schizophrenia and Alzheimer's disease. acs.orgacs.orgnih.gov

Key compounds include N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) and N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829). nih.govacs.org PHA-543,613 is a potent and selective α7 nAChR agonist with excellent in vitro properties, rapid brain penetration, and high oral bioavailability in rats. acs.orgacs.org It has demonstrated efficacy in animal models assessing auditory sensory gating and cognitive performance. acs.orgacs.org Similarly, PHA-709829 is a potent and selective agonist with robust in vivo efficacy in a rat model of auditory sensory gating. nih.gov

Compound NameTarget ReceptorActivityKey Findings
PHA-543,613α7 nAChRAgonistPotent and selective, with good brain penetration and oral bioavailability. acs.orgacs.org Effective in animal models of cognition. acs.org
PHA-709829α7 nAChRAgonistPotent and selective, with robust in vivo efficacy in sensory gating models. nih.gov

The isomeric furo[2,3-b]pyridine scaffold has been successfully employed to develop inverse agonists for the cannabinoid-1 receptor (CB1R). acs.org These compounds have been synthesized and evaluated for their binding affinities and structure-activity relationships (SAR). acs.org The mechanism of CB1R inverse agonists often involves reducing food intake and increasing energy expenditure, leading to effects such as fat mass reduction and improved insulin (B600854) sensitivity. semanticscholar.org The development of these furo[2,3-b]pyridine-based compounds indicates they are effective, orally active modulators of the CB1 receptor. acs.org

A review of the scientific literature did not yield significant findings for the Furo[2,3-c]pyridine-2-carbonitrile scaffold or its direct analogs as inhibitors of the Protease-Activated Receptor 2 (PAR-2) signaling pathway. Research on small molecule inhibitors for PAR-2 has focused on other heterocyclic systems, such as imidazopyridazines. nih.gov

Antimicrobial Activity

The furo[2,3-c]pyridine scaffold has been investigated for its potential antimicrobial properties, demonstrating efficacy against various pathogens.

Antibacterial Efficacy

Research has shown that derivatives of furo[2,3-b]pyridine, a related scaffold, exhibit antibacterial activity. For instance, certain synthesized compounds from this class were effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa. bohrium.comekb.eg One particular compound demonstrated a significant impact on Staphylococcus aureus, highlighting the potential of these structures in combating bacterial infections. ekb.eg The combination of pyran, isatin, and pyridine (B92270) moieties within these molecules is thought to contribute to their antibacterial properties. ekb.eg

Antitrypanosomal Properties

While direct studies on the antitrypanosomal properties of this compound are not extensively detailed in the provided context, the broader class of pyridine-containing compounds has been recognized for a wide spectrum of biological activities. This suggests a potential avenue for future research into the efficacy of furo[2,3-c]pyridine derivatives against trypanosomal parasites.

Antioxidant Properties and Free Radical Scavenging Activity

The investigation into the antioxidant potential of furo[2,3-c]pyridine derivatives is an emerging area of interest. While specific data on this compound's performance in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is not available in the provided information, the general class of pyridine-containing heterocycles has been noted for its therapeutic properties, which can include antioxidant effects. The structural features of these compounds, including the presence of nitrogen and oxygen heteroatoms, suggest a capacity for interacting with and neutralizing free radicals. Further research is needed to systematically evaluate the free radical scavenging activity of this compound and its analogs.

Anticancer Potential (In Vitro Studies and Mechanistic Research)

The anticancer potential of furo[2,3-c]pyridine derivatives and related compounds has been explored in various in vitro studies, demonstrating cytotoxic effects against a range of cancer cell lines.

Cytotoxicity Against Various Cancer Cell Lines

Derivatives of the closely related pyrano[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine-5-carbonitrile nuclei have shown significant anticancer activity. researchgate.net For example, compounds featuring the pyrazolo[3,4-b]pyridine-5-carbonitrile core displayed potent inhibitory effects and lower IC₅₀ values against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). researchgate.net

The general class of pyridine derivatives has been extensively studied for its anticancer effects. researchgate.net The versatility of the pyran scaffold, a component of the furo[2,3-c]pyridine structure, has also been recognized for its role in compounds with cytotoxic activities. ekb.eg These findings suggest that the furo[2,3-c]pyridine framework holds promise as a scaffold for the development of new anticancer agents.

Table of Cytotoxicity Data for Related Compounds

Compound ClassCancer Cell LineActivity
Pyrazolo[3,4-b]pyridine-5-carbonitrile derivativesMCF-7, HepG2, HCT116Significant anticancer activity, lower IC₅₀ values researchgate.net
Pyrano[2,3-d]pyrimidine derivativesVariousAnticancer potential researchgate.net

Antiproliferative Mechanisms

The antiproliferative activity of furopyridine derivatives and their analogs is a subject of considerable research, with studies identifying multiple mechanisms through which these compounds inhibit cancer cell growth. A primary mechanism involves the inhibition of protein kinases, which are crucial for cell cycle progression and signal transduction.

Analogs such as furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate demonstrated significant CDK2/cyclin A2 inhibition with an IC₅₀ value of 0.93 µM. nih.gov The furopyrimidine scaffold, a closely related structure, is a key component in many cytotoxic agents. nih.gov Derivatives of furo[2,3-d]pyrimidine (B11772683) have been developed as dual inhibitors of the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation. nih.gov One such derivative, compound 10b, exhibited potent anticancer activity across a wide range of cancer cell lines, with GI₅₀ values between 0.91 and 16.7 μM. nih.gov

Furthermore, other pyridine-based analogs have shown efficacy in inhibiting key receptors involved in tumor angiogenesis and growth. Spiro-pyridine derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with some compounds showing IC₅₀ values in the sub-micromolar range. researchgate.net The furo[2,3-c]pyridine scaffold itself has been utilized to develop potent and selective inhibitors of B-Raf, a kinase often mutated in various cancers. nih.gov

Table 1: Antiproliferative Activity of Furo[2,3-c]pyridine Analogs
Compound/AnalogTargetActivity (IC₅₀/GI₅₀)Cell Line(s)Reference
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93 µMEnzymatic Assay nih.gov
Furo[2,3-d]pyrimidine derivative (Compound 10b)PI3Kα/β, AKTPI3Kα: 0.175 µM PI3Kβ: 0.071 µM AKT: 0.411 µMEnzymatic Assay nih.gov
Furo[2,3-d]pyrimidine derivative (Compound 10b)Antiproliferative0.91 - 16.7 µMNCI-60 Cell Lines nih.gov
Spiro-pyridine derivative (Compound 7)EGFR, VEGFR-2EGFR: 0.124 µM VEGFR-2: 0.221 µMEnzymatic Assay researchgate.net
Spiro-pyridine derivative (Compound 7)Antiproliferative7.83 µMCaco-2 researchgate.net

Apoptosis Induction

A key outcome of the antiproliferative activity of furopyridine analogs is the induction of apoptosis, or programmed cell death. By targeting essential cell survival pathways, these compounds can trigger the cell's self-destruction machinery.

Derivatives of furo[2,3-d]pyrimidine have been shown to induce apoptosis effectively. nih.gov For example, a potent PI3K/AKT dual inhibitor from this class was found to trigger apoptosis in the HS 578T breast cancer cell line and induce cell cycle arrest at the G0-G1 phase. nih.gov Similarly, certain spiro-pyridine derivatives have been demonstrated to induce apoptosis in Caco-2 colorectal cancer cells by modulating the expression of key apoptosis-regulating proteins. researchgate.net Specifically, one compound led to a significant 7.5-fold increase in the expression of the pro-apoptotic gene Bax, while simultaneously suppressing the anti-apoptotic gene Bcl-2 to just 0.194-fold of its normal expression level. researchgate.net This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptosis pathway.

Tubulin Polymerization Inhibition

The cytoskeleton, particularly the microtubules formed by tubulin polymerization, is another critical target for anticancer agents. Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. nih.gov Several analogs of this compound have been identified as potent inhibitors of tubulin polymerization.

Research has shown that furo[2,3-b]pyridine derivatives possess in vitro activity related to tubulin polymerization. nih.gov More specifically, heterocyclic-fused pyrimidines, including furo[3,2-d]pyrimidine (B1628203) derivatives, have been designed as analogs of the potent tubulin inhibitor verubulin. nih.gov These compounds target the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into microtubules. nih.gov For example, the compound 2-Chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)furo[3,2-d]pyrimidine was shown to inhibit tubulin polymerization in cell-free assays and disrupt the microtubule network in cancer cells. nih.gov The development of inhibitors that bind to the colchicine site is a significant area of research, as they may circumvent resistance mechanisms associated with other tubulin-targeting agents. nih.gov

Immunomodulatory Effects

Emerging evidence suggests that furopyridine analogs can exert immunomodulatory effects, influencing the complex interplay between cancer cells and the immune system. These effects can be both direct, by acting on immune cells, and indirect, by altering the tumor microenvironment.

A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which are aza-analogs of the furopyridine scaffold, identified them as novel immunomodulators that target Janus Kinase 3 (JAK3). researchgate.net JAK3 is a key enzyme in the signaling pathways of several interleukins that are crucial for T-cell proliferation and function. researchgate.net A lead compound from this series demonstrated a potent, moderately selective inhibition of JAK3 and was shown to suppress interleukin-2-stimulated T-cell proliferation. researchgate.net

Furthermore, a chromeno[2,3-b]pyridine-3-carbonitrile derivative, N1, was found to have significant anti-inflammatory and anti-fibrotic effects. nih.gov It achieved this by suppressing the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and NF-κB, all of which are key mediators of inflammation. nih.gov Additionally, the inhibition of the PI3K/AKT pathway by furo[2,3-d]pyrimidine derivatives has been linked to an enhancement of tumor immune-surveillance by blocking immunosuppressive signals. nih.gov

Photosensitization for Targeted Applications

Furopyridine derivatives are also being explored for their potential in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells and other pathogenic organisms.

A novel photosensitizer based on a furo[3,2-c]pyridine (B1313802) core, a regioisomer of the target compound, has been developed. rsc.org This compound, named LIQ-TF, exhibits aggregation-induced emission (AIE), a desirable property for photosensitizers where they become highly emissive in an aggregated state, which can enhance their therapeutic and imaging capabilities. rsc.org

Generation of Reactive Oxygen Species

The therapeutic effect of PDT relies on the photosensitizer's ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. These ROS, such as singlet oxygen (¹O₂) and hydroxyl radicals (˙OH), cause oxidative damage to cellular components, leading to cell death.

The furo[3,2-c]pyridine-based AIE photosensitizer, LIQ-TF, has demonstrated high efficiency in generating both singlet oxygen and hydroxyl radicals. rsc.org This dual ROS generation capability makes it a promising agent for the photodynamic ablation of pathogenic bacteria. rsc.org The general principle involves the photosensitizer absorbing light energy, transitioning to an excited triplet state, and then transferring this energy to molecular oxygen to produce ROS. nih.gov This targeted generation of ROS allows for localized therapeutic action, minimizing damage to surrounding healthy tissues.

Table 2: Photosensitization Properties of Furo[2,3-c]pyridine Analog
Compound/AnalogPropertyGenerated SpeciesApplicationReference
LIQ-TF (Furo[3,2-c]pyridine-based AIE photosensitizer)Photosensitizer with Aggregation-Induced Emission (AIE)Singlet Oxygen (¹O₂), Hydroxyl Radical (˙OH)Photodynamic ablation of Gram-positive bacteria rsc.org

Future Directions and Emerging Research Avenues for Furo 2,3 C Pyridine 2 Carbonitrile

Development of Innovative and Sustainable Synthetic Methodologies

While various synthetic routes to the broader furopyridine class have been established, future research must prioritize the development of more efficient, scalable, and environmentally benign methods specifically for Furo[2,3-c]pyridine-2-carbonitrile. nih.gov Many existing strategies for related isomers involve multiple steps and rely on traditional purification techniques. nih.gov

Future synthetic exploration should focus on:

One-Pot Palladium-Catalyzed Reactions: Building on methodologies used for other isomers, one-pot procedures involving sequential Sonogashira couplings followed by Wacker-type heteroannulations could provide a direct and efficient route. nih.gov

C-H Activation/Amination: Metal-free C-H amination reactions, which have been used to functionalize the furo[2,3-b]pyridine (B1315467) core, could be adapted to build or modify the this compound scaffold, offering a more atom-economical approach. nih.gov

Flow Chemistry: Continuous flow synthesis could enable safer handling of reactive intermediates, improve reaction control, and facilitate large-scale production, which is crucial for advancing from laboratory-scale research to practical applications.

Novel Cyclization Strategies: Investigating intramolecular Diels-Alder reactions or cyclizations starting from pyridine (B92270) N-oxides, as seen in the synthesis of related furopyridines, could yield novel pathways to the target compound. nih.gov

A key challenge will be the regioselective synthesis to ensure the specific [2,3-c] fusion and the placement of the carbonitrile group.

Exploration of Undiscovered Chemical Reactivity and Novel Transformations

The chemical personality of this compound is dictated by the interplay between the furan (B31954) ring, the pyridine ring, and the electron-withdrawing nitrile group. Future research should systematically explore its reactivity to unlock its full synthetic potential.

Key areas for investigation include:

Transformations of the Nitrile Group: The cyano group is a versatile functional handle. Future work could explore its conversion into other functionalities, such as tetrazoles, which are important pharmacophores. This transformation has been successfully demonstrated in related furo[2,3-b]pyrrole systems. mdpi.com

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, and this character is further enhanced by the nitrile group. This should make the ring susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents to tune the molecule's properties. ossila.com

C-H Functionalization: The furan ring is electron-rich and thus a prime candidate for electrophilic substitution and modern C-H functionalization reactions, enabling the late-stage diversification of the core structure. nih.gov

The following table outlines potential reaction pathways for future exploration.

Table 1: Potential Future Chemical Transformations for this compound

Reaction Type Reagents/Conditions Potential Product Rationale/Reference System
Tetrazole Formation Sodium Azide (B81097), Ammonium (B1175870) Chloride 2-(5'-tetrazolyl)-furo[2,3-c]pyridine Conversion of nitrile to a bioisostere. mdpi.com
Nucleophilic Substitution Alkoxides, Amines Substituted Furo[2,3-c]pyridines Reactivity of electron-deficient pyridine rings. researchgate.netossila.com
C-H Amination Metal-free conditions Amino-Furo[2,3-c]pyridines Direct functionalization of the core. nih.gov

Advanced Materials Science Applications

The unique electronic and structural features of furopyridine derivatives suggest significant potential in materials science, particularly in the field of organic electronics.

Derivatives of pyridine-carbonitriles are increasingly recognized for their use in OLEDs, often as electron-transporting materials or as hosts for phosphorescent emitters. beilstein-journals.orgnih.gov Research on a related furo[3,2-c]pyridine-based iridium complex demonstrated that this class of compounds can be used to create highly efficient OLEDs, achieving an external quantum efficiency (EQE) of over 30%. rsc.org The study highlighted that replacing a thiophene (B33073) with a furan ring altered the electronic levels, leading to improved performance. rsc.org

Future research on this compound for OLEDs should focus on:

Developing TADF Emitters: Synthesizing derivatives that link the electron-accepting this compound core with electron-donating moieties (like carbazoles) to promote intramolecular charge transfer (ICT) and enable Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.orgnih.gov

Host and Electron-Transporting Materials: Exploring the utility of the scaffold as a high-triplet-energy host material for phosphorescent OLEDs or as a primary electron-transporting material, leveraging the electron-deficient nature of the pyridine-carbonitrile system.

Beyond OLEDs, the unique properties of this scaffold could be harnessed for other advanced materials. Research on certain pyridine-dicarbonitrile systems has shown that their aggregation state can dictate their function in photocatalysis. nih.gov For instance, nanofibers were found to promote hydrogen production, while amorphous nanospheres produced hydrogen peroxide. nih.gov This suggests that by controlling the self-assembly of this compound derivatives, it may be possible to create novel functional materials for applications in photocatalysis and organic electronics.

Expanding the Scope of Biological Target Identification and Validation

The furopyridine core is a recognized "hinge-binding" pharmacophore in kinase inhibitors. nih.gov While Furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of B-Raf kinase, the full spectrum of biological targets for this specific scaffold remains largely unexplored. nih.gov

Future research should systematically screen this compound and its derivatives against a wider range of biological targets. Based on the activity of closely related isomers, high-priority targets include:

Protein Kinases: Beyond B-Raf, other kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor 1 Receptor (IGF-1R), AKT1, and Human Epidermal Growth Factor Receptor 2 (HER2), are promising candidates. nih.govresearchgate.net

Nuclear Receptors: Estrogen receptor alpha (ERα) has been identified as a target for some furopyridine derivatives, suggesting a potential role in treating hormone-dependent cancers. researchgate.net

Antimicrobial Targets: The activity of furo[2,3-b]pyridines against multidrug-resistant Mycobacterium tuberculosis indicates that the scaffold could be a starting point for developing new antitubercular agents. nih.gov

The following table summarizes potential biological targets for future investigation.

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Specific Target Example(s) Therapeutic Area Rationale/Reference Isomer
Protein Kinase B-Raf Cancer Confirmed target for the [2,3-c] core. nih.gov
Protein Kinase EGFR, AKT1, HER2 Cancer Targets of related furopyridine isomers. nih.govresearchgate.net
Nuclear Receptor Estrogen Receptor Alpha (ERα) Cancer Target of related furopyridine isomers. researchgate.net

Design of Multi-Target Directed Ligands and Hybrid Molecules

A sophisticated approach in modern drug discovery is the design of single molecules that can modulate multiple biological targets simultaneously. This strategy can lead to improved efficacy and help overcome drug resistance. The this compound scaffold is an excellent starting point for creating such multi-target directed ligands.

Future design strategies could involve:

Dual Kinase Inhibitors: Creating hybrid molecules that combine the this compound core (targeting a primary kinase like B-Raf) with another pharmacophore known to inhibit a kinase in a resistance or parallel signaling pathway (e.g., VEGFR-2 or PI3K/AKT). nih.govmdpi.com

Hybridizing with Other Drug Classes: Designing molecules that merge the furopyridine scaffold with moieties that target other protein classes, such as nuclear receptors or enzymes involved in epigenetic regulation.

Structure-Guided Design: Employing molecular docking and computational modeling to rationally design hybrid molecules. This approach can ensure that the linker and orientation of the different pharmacophores allow for optimal binding at each respective target site, as demonstrated in the development of dual VEGFR-2/HER-2 inhibitors. mdpi.com

The development of such sophisticated molecules represents a significant but potentially rewarding challenge in leveraging the full therapeutic potential of the this compound scaffold.

Application of Artificial Intelligence and Machine Learning in Compound Design and Bioactivity Prediction

Machine learning models, a subset of AI, are designed to learn from large datasets, identify patterns, and make predictions on new, unseen data without being explicitly programmed. researchgate.net In the context of drug discovery, these models are trained on extensive databases of chemical compounds and their associated biological data. nih.gov The general workflow involves representing molecules as numerical descriptors that capture their physicochemical properties. youtube.com These descriptors, along with the known biological activity (e.g., active or inactive, pIC50 values), are used to train a model that can then predict the activity of novel compounds. youtube.com

The application of AI and ML in the design and bioactivity prediction of this compound derivatives can be multifaceted:

Virtual Screening: AI-powered virtual screening allows for the rapid assessment of large virtual libraries of this compound derivatives. fluxinsights.co.uk By predicting the biological activity of each compound in silico, researchers can prioritize a smaller, more promising set of molecules for synthesis and experimental testing, thereby saving time and resources. youtube.com

De Novo Design: Generative AI models can design entirely new this compound-based molecules with desired properties. nih.gov These models, often based on reinforcement learning or generative adversarial networks (GANs), can explore the vast chemical space to propose novel structures that are predicted to be highly active and possess favorable drug-like properties. nih.govresearchgate.net

ADMET Prediction: A significant challenge in drug development is ensuring that a compound has suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. youtube.com Machine learning models can be trained to predict these properties for this compound derivatives, helping to identify and eliminate potentially problematic candidates early in the discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML enhance traditional QSAR studies by building more sophisticated and predictive models. youtube.com These models can elucidate the key structural features of the this compound scaffold that are critical for its biological activity, guiding medicinal chemists in the rational design of more potent and selective analogs. fluxinsights.co.uk

The development of sophisticated molecular representations, such as molecular fingerprints and graph neural networks, has further improved the predictive power of these models. uminho.ptvalencelabs.com By capturing the intricate structural and electronic features of molecules, these representations enable the AI to learn more nuanced relationships between structure and activity. valencelabs.com

While the direct application of AI and ML to this compound is not yet widely reported in publicly available literature, the established success of these techniques in broader drug discovery campaigns provides a strong rationale for their future application to this promising heterocyclic scaffold. The continued growth of chemical databases and the ongoing development of more powerful algorithms will undoubtedly position AI and ML as indispensable tools in the future exploration of this compound and its derivatives for various therapeutic targets.

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